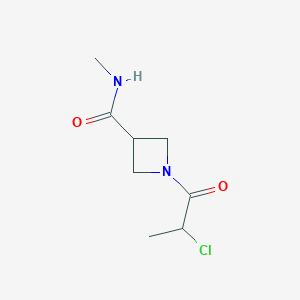
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated propanoyl group and an azetidine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide typically involves the reaction of 2-chloropropionyl chloride with N-methylazetidine-3-carboxamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 2-chloropropionyl chloride: This can be achieved by chlorination of propionyl chloride using chlorine gas in the presence of a catalyst.
Reaction with N-methylazetidine-3-carboxamide: The 2-chloropropionyl chloride is then reacted with N-methylazetidine-3-carboxamide in an appropriate solvent, such as dichloromethane, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are used under anhydrous conditions.
Cyclization Reactions: These reactions often require the use of strong bases like potassium tert-butoxide in non-polar solvents.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioesters, and esters.
Reduction Reactions: The major product is the corresponding alcohol.
Cyclization Reactions: Cyclized products with varying ring sizes and functionalities.
Applications De Recherche Scientifique
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The presence of the chloropropanoyl group allows for selective targeting of specific amino acid residues, such as cysteine and lysine . This selective interaction can result in the inhibition or activation of biological pathways, depending on the target and context .
Comparaison Avec Des Composés Similaires
1-(2-Chloropropanoyl)-N-methylazetidine-3-carboxamide can be compared with other similar compounds, such as:
Propriétés
IUPAC Name |
1-(2-chloropropanoyl)-N-methylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-5(9)8(13)11-3-6(4-11)7(12)10-2/h5-6H,3-4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKCBQYXXJYTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)C(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














